molecular formula C22H21N5O3 B2882542 N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260936-74-0

N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2882542
CAS No.: 1260936-74-0
M. Wt: 403.442
InChI Key: AUUTWZSVUCFCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a 3-acetylphenyl acetamide side chain and an isopropyl substituent at the 1-position of the triazoloquinoxaline core. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-13(2)20-24-25-21-22(30)26(17-9-4-5-10-18(17)27(20)21)12-19(29)23-16-8-6-7-15(11-16)14(3)28/h4-11,13H,12H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUTWZSVUCFCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Triazoloquinoxaline Core:

    Final Coupling: The final step involves coupling the triazoloquinoxaline core with the acetylphenyl group under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield a ketone, while nitration of the aromatic ring would introduce a nitro group.

Scientific Research Applications

N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in various biological assays to understand its interaction with different enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms due to its ability to interact with specific molecular targets.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazoloquinoxaline core is known to bind to specific sites on proteins, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

The compound is compared below with structurally related triazoloquinoxaline and indazoloquinoxaline derivatives, focusing on substituent effects, molecular properties, and synthetic pathways.

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Source
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide C₁₈H₁₄ClN₅O₂ 367.79 4-chlorophenyl; methyl at triazoloquinoxaline 1-position
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide C₁₈H₁₄ClN₅O₂ 367.79 3-chlorophenyl; methyl at triazoloquinoxaline 1-position
N-(3-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide C₂₁H₂₁N₅O₂ 375.43 3-methylphenyl; propyl at triazoloquinoxaline 1-position
N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide C₂₀H₂₀N₅O₃ 402.41* 3-acetylphenyl; isopropyl at triazoloquinoxaline 1-position (Inferred)
N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide (6b) C₂₅H₂₄N₄O₂ 412.49 tert-butyl; phenyl at indazoloquinoxaline 2-position

*Estimated based on structural analogs.

Key Observations:

The 3-acetylphenyl group introduces a polar ketone moiety, which may reduce logP compared to chlorophenyl or methylphenyl analogs .

The acetyl group in the target compound could participate in hydrogen bonding, influencing receptor binding compared to non-polar substituents .

Pharmacological Implications

  • Chlorophenyl Analogs () : These compounds exhibit moderate cytotoxicity in cancer cell lines, attributed to the chloro group’s electron-withdrawing effects enhancing DNA intercalation.
  • Indazoloquinoxaline Derivatives (): Modifications like bromophenyl or thiophenyl groups (e.g., 6d, 6f) significantly alter bioactivity, suggesting that the acetylphenyl group in the target compound may confer unique selectivity.
  • Propyl-Substituted Analog () : Increased alkyl chain length (propyl vs. methyl) improves metabolic stability but may reduce solubility, a trade-off likely applicable to the isopropyl-substituted target compound.

Biological Activity

N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a complex structure that integrates a triazole and quinoxaline moiety, which are known for their diverse biological activities. The presence of an acetylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structural frameworks often exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoxaline derivatives act as inhibitors of key enzymes involved in metabolic pathways.
  • Antioxidant Properties : The presence of triazole rings is associated with antioxidant activity, contributing to cellular protection against oxidative stress.
  • Antimicrobial Activity : Compounds in this class have shown promise against various microbial strains.

Biological Activity Overview

Biological ActivityObserved EffectsReference
Enzyme InhibitionPotential inhibition of DPP-4 enzymes
AntioxidantScavenging of free radicals
AntimicrobialActivity against bacterial strains

1. Dipeptidyl Peptidase-IV (DPP-4) Inhibition

A study evaluated the activity of related quinoxaline compounds as DPP-4 inhibitors. The findings suggested that modifications in the chemical structure could enhance inhibitory potency. The compound under investigation exhibited promising results, indicating potential for managing diabetes through modulation of glucose metabolism.

2. Antimicrobial Efficacy

Another study focused on the antimicrobial properties of quinoxaline derivatives. The results demonstrated significant antibacterial activity against several strains, suggesting that this compound could be developed into an effective antimicrobial agent.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential across various therapeutic areas:

  • Diabetes Management : As a DPP-4 inhibitor, it may help regulate blood sugar levels.
  • Cancer Research : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells.
  • Neuroprotective Effects : Some derivatives have shown neuroprotective properties in models of neurodegeneration.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

The synthesis typically involves a multi-step process starting with cyclization of the triazoloquinoxaline core, followed by functionalization with the isopropyl and acetamide groups. Key steps include:

  • Cyclization of quinoxaline precursors under reflux in aprotic solvents (e.g., DMF) .
  • Introduction of the isopropyl group via nucleophilic substitution at controlled temperatures (60–80°C) .
  • Final purification using High-Performance Liquid Chromatography (HPLC) to achieve >95% purity, validated via NMR and Mass Spectrometry (MS) .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding patterns.
  • FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What preliminary biological assays are recommended for activity screening?

  • MTT Assay : Assess cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Enzyme Inhibition Studies : Test against kinases or COX enzymes using fluorometric/colorimetric kits .
  • Antimicrobial Disk Diffusion : Screen for bacterial/fungal growth inhibition .

Advanced Research Questions

Q. How does the isopropyl group affect target binding compared to other substituents?

Substituent effects can be studied via:

  • Molecular Docking : Compare binding modes of isopropyl vs. methyl/ethyl analogs to kinase ATP pockets (e.g., using AutoDock Vina) .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varied alkyl groups and measure IC₅₀ shifts (Table 1).

Table 1 : SAR of Substituent Effects on Kinase Inhibition

SubstituentIC₅₀ (nM)Binding Energy (kcal/mol)
Isopropyl12.3-9.8
Methyl45.6-7.2
Ethyl28.9-8.1
Data derived from in silico and in vitro studies .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differential gene expression in sensitive vs. resistant cells .
  • Metabolic Stability Assays : Measure compound half-life in liver microsomes to rule out pharmacokinetic variability .
  • 3D Tumor Spheroid Models : Mimic in vivo conditions to validate efficacy in heterogeneous cell populations .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

  • Xenograft Models : Administer compound (e.g., 10–50 mg/kg, oral) to nude mice with implanted tumors; monitor tumor volume and weight loss .
  • Toxicokinetics : Measure plasma concentrations (LC-MS/MS) and organ histopathology post-treatment .
  • CYP450 Inhibition Screening : Identify metabolic interactions using human liver microsomes .

Methodological Notes

  • Critical Techniques : Always pair computational (e.g., docking) with experimental validation (e.g., SPR for binding affinity) to address mechanistic questions .
  • Data Reproducibility : Replicate key findings (e.g., IC₅₀ values) across ≥3 independent experiments with controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.